molecular formula C5H9N3OS B2508400 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol CAS No. 933911-74-1

2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol

Cat. No. B2508400
M. Wt: 159.21
InChI Key: BIUYRMJRSVCGMA-UHFFFAOYSA-N
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Description

The compound 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol is a derivative of the thiadiazole family, which is known for its diverse biological activities. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The amino group attached to the thiadiazole ring suggests potential for bioactivity, as seen in related compounds that have been studied for their anticancer properties .

Synthesis Analysis

The synthesis of related thiadiazole compounds involves the use of activated ketomethylenic compounds for reactions such as the Gewald and Dimroth reactions, which are useful for constructing triazole and thiophene frameworks . Another synthesis approach for a similar compound, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, starts from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, indicating that the synthesis of these compounds can be quite versatile and may involve imino intermediates .

Molecular Structure Analysis

X-ray crystallography has been used to determine the stereochemical structure of related compounds, confirming the arrangement of atoms within the thiadiazole ring and its substituents . The molecular geometry, including bond lengths and angles, has been optimized using various DFT/B3LYP methods with different basis sets, providing detailed insights into the structure of these molecules .

Chemical Reactions Analysis

Thiadiazole compounds are known to exhibit high reactivity in anion reactions, which is crucial for the construction of other heterocyclic frameworks . The presence of amino groups in these compounds suggests that they may participate in hydrogen bonding and other interactions that can influence their reactivity and the formation of products in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives have been extensively studied using spectroscopic techniques and theoretical calculations. For instance, the vibrational spectra of these compounds have been recorded and compared with theoretical wavenumbers, showing good coherence . The molecular electrostatic potential (MESP) map, dipole moment, polarizability, and hyperpolarizability have been calculated, indicating that these compounds may have significant bioactivity and potential applications in nonlinear optics (NLO) due to their high polarizability values . Additionally, strong hydrogen bonding interactions have been observed, which could contribute to the stability and biological activity of these molecules .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Ketomethylenic Reagents for Gewald and Dimroth Reactions : Compounds similar to 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol have been used as activated ketomethylenic compounds in the Gewald and Dimroth reactions, demonstrating high reactivity for constructing 1,2,3-triazole and thiophene frameworks with high yields (Pokhodylo & Shyyka, 2014).

Crystallographic and Quantum Analysis

  • Noncovalent Interactions in Hybrid Derivatives : Studies on adamantane-1,3,4-thiadiazole hybrids, which include derivatives of 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol, revealed unique orientations of amino groups and characterized intra- and intermolecular interactions using quantum theory (El-Emam et al., 2020).

Corrosion Inhibition

  • Molecular Dynamics for Corrosion Inhibition : Thiadiazole derivatives, related to 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol, were studied for their corrosion inhibition performances on iron, using density functional theory and molecular dynamics simulations (Kaya et al., 2016).

Spectroscopic and Biological Activity

  • Fluorescence and Antimycotic Properties : Research on 1,3,4-thiadiazole derivatives, closely related to the compound , showed non-typical fluorescence effects and potential as antimycotic pharmaceuticals (Budziak et al., 2019).

Synthesis of Heterocyclic Compounds

  • Novel Heterocyclic Assemblies : The synthesis of 2-amino-1,3,4-thiadiazoles, which are structurally related to 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol, led to previously unknown heterocyclic assemblies with high biological activity potential (Petkevich et al., 2021).

Future Directions

The compound “2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives” might be a promising candidate for further evaluation .

properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-5(2,9)3-7-8-4(6)10-3/h9H,1-2H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUYRMJRSVCGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN=C(S1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol

CAS RN

933911-74-1
Record name 2-(5-amino-1,3,4-thiadiazol-2-yl)propan-2-ol
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